- Preparation of intermediate for synthesizing linagliptin, China, , ,

Cas no 940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate)

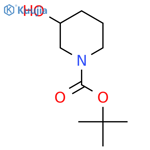

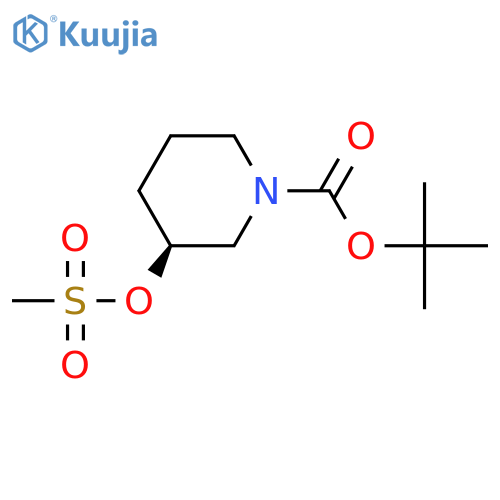

940890-90-4 structure

Nom du produit:tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate

Numéro CAS:940890-90-4

Le MF:C11H21NO5S

Mégawatts:279.353142499924

MDL:MFCD09953027

CID:1068449

PubChem ID:24795796

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- (S)-tert-Butyl 3-(methylsulfonyloxy)-piperidine-1-carboxylate

- (S)-TERT-BUTYL 3-(METHYLSULFONYLOXY)PIPERIDINE-1-CARBOXYLATE

- (S)-1-(TERT-BUTOXYCARBONYL)PIPERIDIN-3-YL METHANESULFONATE

- tert-butyl (3S)-3-(methanesulfonyloxy)piperidine-1-carboxylate

- (S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

- WLAZHMYDLUILKR-VIFPVBQESA-N

- AB3266

- (S)-3-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester

- Y4777

- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pi

- 1,1-Dimethylethyl (3S)-3-[(methylsulfonyl)oxy]-1-piperidinecarboxylate (ACI)

- tert-Butyl (3S)-3-[(methylsulfonyl)oxy]piperidine-1-carboxylate

- tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate

- AS-44697

- SCHEMBL731800

- (S)-tert-Butyl3-((methylsulfonyl)oxy)piperidine-1-carboxylate

- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate

- 940890-90-4

- DTXSID40647332

- DB-290313

- AKOS015949188

- CS-M2448

- MFCD09953027

-

- MDL: MFCD09953027

- Piscine à noyau: 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1

- La clé Inchi: WLAZHMYDLUILKR-VIFPVBQESA-N

- Sourire: C(N1CCC[C@H](OS(=O)(=O)C)C1)(=O)OC(C)(C)C

Propriétés calculées

- Qualité précise: 279.11404394g/mol

- Masse isotopique unique: 279.11404394g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 4

- Complexité: 393

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 81.3

- Le xlogp3: 1.1

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H335

- Déclaration d'avertissement: P261-P280-P301+P312-P302+P352-P305+P351+P338

- Conditions de stockage:Sealed in dry,2-8°C

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048801-100mg |

(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |

940890-90-4 | 98% | 100mg |

¥610.00 | 2024-04-24 | |

| Chemenu | CM301314-5g |

(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |

940890-90-4 | 95% | 5g |

$482 | 2022-09-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97523-5G |

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |

940890-90-4 | 95% | 5g |

¥ 2,303.00 | 2023-04-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S93130-100mg |

(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |

940890-90-4 | 100mg |

¥436.0 | 2021-09-07 | ||

| Alichem | A129004473-5g |

(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |

940890-90-4 | 95% | 5g |

$689.00 | 2023-08-31 | |

| abcr | AB448741-5 g |

(S)-1-(tert-Butoxycarbonyl)piperidin-3-yl methanesulfonate |

940890-90-4 | 5g |

€1,216.30 | 2023-02-18 | ||

| Chemenu | CM301314-1g |

(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |

940890-90-4 | 95% | 1g |

$161 | 2022-09-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA492-1g |

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |

940890-90-4 | 95+% | 1g |

2420CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D320385-1kg |

(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |

940890-90-4 | 95% | 1kg |

$2980 | 2025-02-22 | |

| abcr | AB448741-250mg |

(S)-1-(tert-Butoxycarbonyl)piperidin-3-yl methanesulfonate; . |

940890-90-4 | 250mg |

€200.50 | 2025-02-20 |

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 15 min, 25 °C; 25 °C → 5 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 10 °C; 1 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Référence

- Method for preparation and chiral inversion of chiral-1-t-butoxycarbonyl-3-hydroxy piperidine, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Toluene ; 1 h, cooled

Référence

- Preparation of pyrazolo[3,4-d]pyrimidine compounds as HER2 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C

Référence

- Preparation of pyrazolo[3,4-d]pyrimidine derivatives useful as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Référence

- Convenient preparation of optically pure 3-aryloxy-pyrrolidines, Synthetic Communications, 2008, 38(4), 517-524

Méthode de production 6

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, rt

Référence

- Preparation of imidazolyl(1H-triazolyl)pyridine derivatives as histone demethylase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 16 h, 70 °C

Référence

- Preparation of fenbendazole analogs and its application in preparation of anti-cervical cancer drugs, China, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 °C → 30 °C; 2 h, 25 - 30 °C

Référence

- Process for the preparation of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one and polymorphs thereof, India, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; cooled; 7 h, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; cooled; 7 h, rt

Référence

- BTK inhibitor and application, China, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Ethyl acetate ; 5 °C; overnight, rt

Référence

- Method for preparing Ibrutinib intermediate, China, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, 0 °C

Référence

- Benzo[c][2,7]naphthyridine derivatives and their use as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Ethyl acetate ; 5 min, -5 °C; 1 h, -5 °C

Référence

- Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor, MedChemComm, 2014, 5(12), 1879-1886

Méthode de production 13

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 h, rt

Référence

- Preparation of heterocyclic compounds that inhibit LRRK2 kinase activity, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 18 h, rt

Référence

- Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 10 °C; 1 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Preparation method of chiral-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine and chiral inversion method, China, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Référence

- Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 3 h, rt

Référence

- Synthesis of stable amorphous ibrutinib, United Kingdom, , ,

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Raw materials

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Preparation Products

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Littérature connexe

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate) Produits connexes

- 132945-75-6((S)-1-BOC-3-Methanesulfonyloxypyrrolidine)

- 2137878-43-2(5-Chloro-2-(methoxymethoxy)benzene-1-sulfonyl fluoride)

- 894796-87-3(Methyl 4-amino-2-(trifluoromethyl)benzoate)

- 1270574-36-1(2-amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol)

- 1208667-79-1(N-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethylthiophene-3-carboxamide)

- 109635-64-5(Tos-PEG10-tos)

- 425616-95-1(Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate)

- 6960-36-7(2-amino-2-(9H-fluoren-9-yl)acetic acid)

- 923147-97-1(N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-(pyridin-4-yl)methylbenzamide)

- 2228183-33-1(1-(1-ethynylcyclopropyl)-5-fluoro-2-methoxy-4-methylbenzene)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:940890-90-4)tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate

Pureté:99%

Quantité:5.0g

Prix ($):283.0